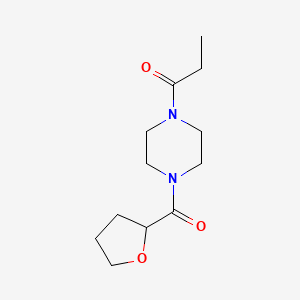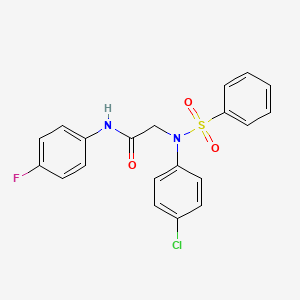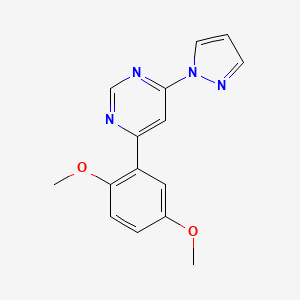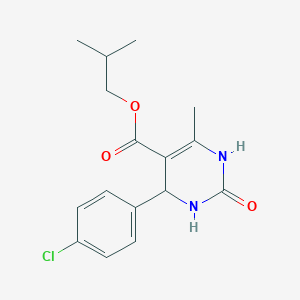![molecular formula C22H24F3N5OS B5109537 5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a piperazine ring, and a 1,2,4-triazole ring. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the piperazine and 1,2,4-triazole rings suggests that the compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and trifluoromethyl groups could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Role in Cholesterol Biosynthesis and Steroidogenesis
AG-205 significantly increases the expression of genes coding enzymes involved in the cholesterol biosynthetic pathway or steroidogenesis . This suggests that the compound could be used to manipulate cholesterol levels and steroid hormone production in cells, which could have implications for a variety of health conditions, including cardiovascular disease and hormonal disorders .
PGRMC1 Inhibition
AG-205 is known to be a Pgrmc1 (progesterone receptor membrane component 1) inhibitor . PGRMC1 is a protein that is thought to mediate the response to progesterone, a hormone that plays key roles in the menstrual cycle and pregnancy. By inhibiting PGRMC1, AG-205 could potentially be used to modulate progesterone responses in the body .
Anti-Cancer Properties
AG-205 has been shown to inhibit cancer cell viability and cancer cell progression, acting preferentially on Pgrmc1-expressing cells . This suggests that AG-205 could potentially be developed into a novel anti-cancer drug, particularly for cancers that express high levels of PGRMC1 .
Neuroprotective Effects
AG-205 has been used to investigate the neuroprotective effects of norgestrel on stressed photoreceptors . This suggests that AG-205 could potentially be used in the treatment of neurodegenerative diseases or conditions that cause damage to the nervous system .
Impact on Hormone Concentrations
Due to its effects on genes involved in steroidogenesis, the use of AG-205 may increase the risk for endometrial pathologies resulting from imbalanced hormones concentrations . This indicates that AG-205 could potentially be used to study the effects of hormone imbalances on the endometrium .
Potential for Further Research
While AG-205 has shown promise in several areas of research, it’s important to note that its mechanisms of action remain unclear . This presents an opportunity for further research to fully understand how AG-205 works and to explore its potential applications in even greater depth .
Mécanisme D'action
Orientations Futures
The future research directions for this compound could involve further exploration of its reactivity, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its behavior in chemical reactions, and evaluations of its activity in biological systems .
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-4-methyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5OS/c1-27-20(16-5-3-8-19(13-16)31-2)26-30(21(27)32)15-28-9-11-29(12-10-28)18-7-4-6-17(14-18)22(23,24)25/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSVWKQHCAYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)


![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5109512.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)

![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)